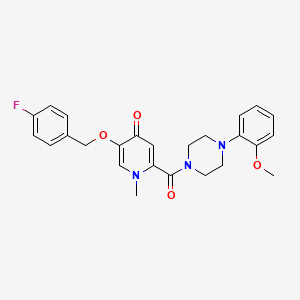
5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C25H26FN3O4 and its molecular weight is 451.498. The purity is usually 95%.
BenchChem offers high-quality 5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Compounds with structures similar to the one have been synthesized and assessed for their antimicrobial properties. For example, novel triazole derivatives have been developed and shown to possess moderate to good antimicrobial activities against various microorganisms. These studies suggest that modifications to the piperazine and methoxyphenyl moieties can significantly impact the antimicrobial efficacy of these compounds (Bektaş et al., 2007).
Cytotoxic and Anticancer Activities
Research into Mannich bases, especially those incorporating piperazine units, has demonstrated their potential in cytotoxic and anticancer applications. Some synthesized compounds have been found to exhibit selective cytotoxicity against cancer cells, indicating their potential as lead compounds for anticancer drug development (Gul et al., 2019).
Neurotransmission Studies
Compounds structurally related to the one mentioned have been used as radiolabeled antagonists for studying neurotransmitter receptors, such as the serotonin 5-HT1A receptors, using positron emission tomography (PET). This application highlights the role of such compounds in advancing our understanding of neurotransmission and potential therapeutic targets for neuropsychiatric disorders (Plenevaux et al., 2000).
Carbonic Anhydrase Inhibition
Research into compounds featuring piperazine and methoxyphenyl groups has also explored their utility as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. Some synthesized compounds have shown effective inhibition of carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma and edema (Tuğrak et al., 2019).
Metabolism and Pharmacokinetics
Studies on related compounds have provided insights into their metabolism, distribution, and elimination in biological systems. Understanding these pharmacokinetic properties is crucial for drug development, ensuring that therapeutic agents are safely and effectively delivered to their targets (Kawashima et al., 1991).
properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-7-9-19(26)10-8-18)22(30)15-21(27)25(31)29-13-11-28(12-14-29)20-5-3-4-6-23(20)32-2/h3-10,15-16H,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJCZGRVPMRIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide](/img/structure/B2679242.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2679244.png)
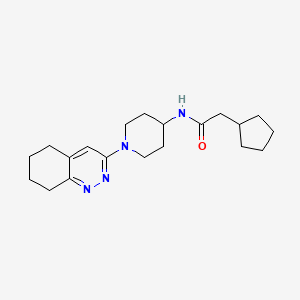
![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2679251.png)
![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2679253.png)
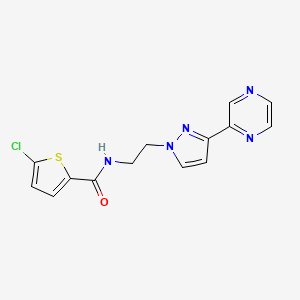
![3-[4-Amino-3-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2679256.png)
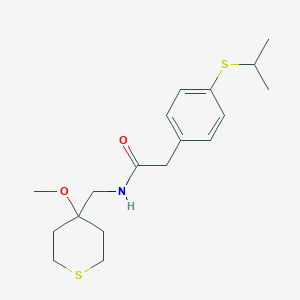
![Sodium 1-cyclopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2679259.png)
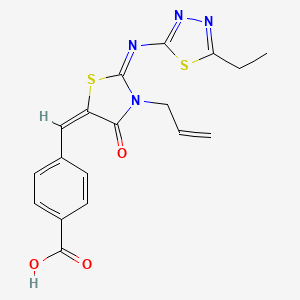
![4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679264.png)
![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2679265.png)